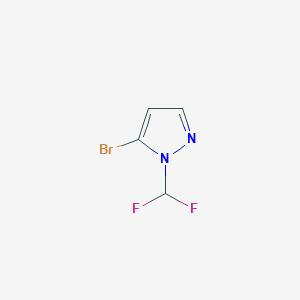

![molecular formula C13H18BrN3O2 B6274206 N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide CAS No. 1272212-21-1](/img/no-structure.png)

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide (NBP-2-HMP) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrrolidin-2-one and is synthesized through a reaction of 4-amino-2-bromophenyl and 2-(hydroxymethyl)pyrrolidin-1-yl acetamid. NBP-2-HMP has been explored for its use in biomedical research, drug development, and biological assays, as well as its potential to act as an enzyme inhibitor.

Aplicaciones Científicas De Investigación

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide has been explored for its use in a variety of scientific research areas. It has been studied for its potential to act as an enzyme inhibitor, and as a result, has been used in drug development and biological assays. It has also been studied for its potential to act as a substrate for certain enzymes, and has been used to study the structure and function of these enzymes. Additionally, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide has been studied for its potential to act as an anticancer agent, and has been used in studies related to the development of new cancer treatments.

Mecanismo De Acción

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide has been studied for its potential to act as an enzyme inhibitor, as well as a substrate for certain enzymes. When acting as an enzyme inhibitor, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. When acting as a substrate, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide binds to the active site of the enzyme and is then converted into a product of the reaction.

Biochemical and Physiological Effects

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide has been studied for its potential to act as an enzyme inhibitor and as a substrate for certain enzymes. It has also been studied for its potential to act as an anticancer agent, and has been used in studies related to the development of new cancer treatments. Additionally, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide has been studied for its potential to act as an antioxidant, and has been used in studies related to the prevention of oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a short amount of time. Additionally, it is relatively stable, and can be stored for extended periods of time. However, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide also has some limitations for use in laboratory experiments. It is not soluble in water, and must be used in a polar aprotic solvent, such as DMSO. Additionally, it is not very soluble in organic solvents, and must be used in relatively low concentrations.

Direcciones Futuras

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide has potential applications in a variety of scientific research areas, and there are several potential future directions for its use. One potential future direction is to explore its potential to act as an enzyme inhibitor and as a substrate for certain enzymes, and to develop new methods for utilizing its enzyme inhibition and substrate activities. Additionally, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide could be further explored for its potential to act as an anticancer agent, and new methods for utilizing its anticancer activity could be developed. Additionally, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide could be further explored for its potential to act as an antioxidant, and new methods for utilizing its antioxidant activity could be developed. Finally, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide could be further explored for its potential to act as a drug delivery system, and new methods for utilizing its drug delivery capabilities could be developed.

Métodos De Síntesis

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide is synthesized through a reaction of 4-amino-2-bromophenyl and 2-(hydroxymethyl)pyrrolidin-1-yl acetamid. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and requires a base catalyst, such as sodium hydroxide (NaOH). The reaction is typically heated to a temperature of around 80°C and is then cooled to room temperature. The reaction proceeds in a two-step process and is typically complete within one hour.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide involves the reaction of 4-amino-2-bromobenzoyl chloride with 2-(hydroxymethyl)pyrrolidine followed by the addition of acetic anhydride and ammonia.", "Starting Materials": [ "4-amino-2-bromobenzoic acid", "thionyl chloride", "2-(hydroxymethyl)pyrrolidine", "acetic anhydride", "ammonia" ], "Reaction": [ "4-amino-2-bromobenzoic acid is converted to 4-amino-2-bromobenzoyl chloride using thionyl chloride.", "4-amino-2-bromobenzoyl chloride is reacted with 2-(hydroxymethyl)pyrrolidine to form N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide intermediate.", "The intermediate is then treated with acetic anhydride to form the acetylated product.", "Finally, ammonia is added to the acetylated product to remove the acetyl group and form the final product, N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide." ] } | |

Número CAS |

1272212-21-1 |

Nombre del producto |

N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide |

Fórmula molecular |

C13H18BrN3O2 |

Peso molecular |

328.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B6274141.png)